4-tert-Butylphthalonitrile CAS number and properties
4-tert-Butylphthalonitrile CAS number and properties
An In-depth Technical Guide to 4-tert-Butylphthalonitrile
This technical guide provides a comprehensive overview of 4-tert-butylphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. It is intended for researchers, scientists, and professionals in chemical synthesis and materials science.
Chemical and Physical Properties
4-tert-Butylphthalonitrile, with the CAS number 32703-80-3, is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 32703-80-3[1][2] |
| Molecular Formula | C₁₂H₁₂N₂[1][2][3] |
| Molecular Weight | 184.24 g/mol [1][2] |
| Melting Point | 49-51 °C (lit.)[4][5] |
| Boiling Point | 165-168 °C at 6 mm Hg (lit.)[4][5] |
| Density | 1.04 ± 0.1 g/cm³ (20 °C, 760 Torr)[3][4] |
| Appearance | White to light yellow powder/crystal |
| Solubility | Soluble in Methanol[5] |
Synthesis of 4-tert-Butylphthalonitrile
A common method for the preparation of 4-tert-butylphthalonitrile involves a multi-step synthesis starting from o-xylene.[6] This process is outlined in the experimental protocol below.
Experimental Protocol: Synthesis from o-Xylene[7]
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Preparation of 4-tert-butyl-o-xylene:
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Add tert-butyl chloride to o-xylene in the presence of iodine as a catalyst.
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Maintain the reaction temperature between 0-50 °C.
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Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate.
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Dry the organic layer and distill under reduced pressure to obtain 4-tert-butyl-o-xylene as a colorless liquid.
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-
Oxidation to 4-tert-butylphthalic acid:
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Oxidize 4-tert-butyl-o-xylene using potassium permanganate as the oxidant to yield 4-tert-butylphthalic acid.
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-
Formation of 4-tert-butylphthaloyl chloride:
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Reflux the 4-tert-butylphthalic acid in thionyl chloride to produce 4-tert-butylphthaloyl chloride.
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-
Amidation to 4-tert-butylphthalamide:
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React the 4-tert-butylphthaloyl chloride with an ammonia solution to form 4-tert-butylphthalamide.
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-
Dehydration to 4-tert-butylphthalonitrile:
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Dissolve 220g (1.0 mol) of 4-tert-butylphthalamide in 1500 mL of acetonitrile in a three-necked flask.
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Add 250g of phosphorus pentoxide in batches.
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Carry out a reflux reaction.
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After the reaction is complete, concentrate the solution.
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Pour the residue into an ice-water mixture to precipitate a white solid.
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Filter the solid to obtain 183g of white 4-tert-butylphthalonitrile (yield: 99.4%).
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Synthesis Workflow
Applications
The primary application of 4-tert-butylphthalonitrile is as a precursor for the synthesis of phthalocyanines.[6] The presence of the tert-butyl group enhances the solubility of the resulting phthalocyanine derivatives, which is a significant advantage for their processing and application.[6] Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as:
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Pigments and Dyes: Due to their intense colors and high stability.[6]
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Materials for Electronics: Their semiconductor properties make them suitable for use in organic field-effect transistors and solar cells.
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Catalysts: Metallophthalocyanines can act as catalysts in various chemical reactions.
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Photodynamic Therapy: Some phthalocyanine derivatives are investigated for their potential in cancer therapy.
While 4-tert-butylphthalonitrile is a crucial building block in materials science, its direct application in drug development is not prominently documented in the reviewed literature. However, the functional materials derived from it may have biomedical applications.
Safety Information
4-tert-Butylphthalonitrile is harmful if swallowed, in contact with skin, or if inhaled.[7] Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[7] |
| H312: Harmful in contact with skin[7] | P271: Use only outdoors or in a well-ventilated area[7] |
| H332: Harmful if inhaled[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection[7] |
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth[7] | |
| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell | |
| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell | |
| P501: Dispose of contents/container to an approved waste disposal plant |
Conclusion
4-tert-Butylphthalonitrile is a valuable chemical intermediate with well-defined properties and synthesis routes. Its primary significance lies in its role as a precursor to soluble phthalocyanine derivatives, which have broad applications in materials science. While direct applications in drug development are not established, the unique properties of its derivatives continue to be an active area of research.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-TERT-BUTYLPHTHALONITRILE price,buy 4-TERT-BUTYLPHTHALONITRILE - chemicalbook [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-TERT-BUTYLPHTHALONITRILE CAS#: 32703-80-3 [amp.chemicalbook.com]
- 5. 4-TERT-BUTYLPHTHALONITRILE CAS#: 32703-80-3 [m.chemicalbook.com]
- 6. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]
- 7. 4-tert-ブチルフタロニトリル | 4-tert-Butylphthalonitrile | 32703-80-3 | 東京化成工業株式会社 [tcichemicals.com]
